Didemethylpseudoaspidin AA
Overview
Description
Didemethylpseudoaspidin AA is a natural product isolated from the roots of Euphorbia ebracteolata Hayata. It is a diphenylmethane derivative with the chemical structure: 3,3’-diacetyl-4,4’-dimethoxy-2,2’,6,6’-tetrahydroxydiphenylmethane . This compound belongs to the phenols class and has a molecular formula of C19H20O8 with a molecular weight of 376.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Didemethylpseudoaspidin AA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .
Scientific Research Applications
Didemethylpseudoaspidin AA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Didemethylpseudoaspidin AA involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through modulation of signaling pathways, including the inhibition of inflammatory mediators and oxidative stress pathways .
Comparison with Similar Compounds
Didemethylpseudoaspidin AA is unique due to its specific chemical structure and biological activities. Similar compounds include:
Pseudoaspidin: (CAS#478-28-4)
Albaspidin AA: (CAS#3570-40-9)
Albaspidin AP: (CAS#59092-91-0)
Filixic acid ABA: (CAS#38226-84-5)
Agrimol B: (CAS#55576-66-4)
Dryocrassin ABBA: (CAS#12777-70-7)
Gossypol: (CAS#303-45-7)
Acetate gossypol: (CAS#12542-36-8)
Sideroxylonal A: (CAS#145382-68-9).
These compounds share similar structural features but differ in their functional groups and bioactivities, making this compound a distinct and valuable compound for research.
Biological Activity
Didemethylpseudoaspidin AA is a natural compound derived from the roots of Euphorbia ebracteolata Hayata, classified as a diphenylmethane derivative. Its chemical structure is defined as 3,3’-diacetyl-4,4’-dimethoxy-2,2’,6,6’-tetrahydroxydiphenylmethane. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of Biological Activities
This compound has been investigated for several biological activities, primarily:
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by inhibiting the production of inflammatory mediators.
- Antioxidant Activity : It demonstrates the ability to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.
- Potential Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.
The biological effects of this compound are mediated through its interaction with specific molecular targets and signaling pathways:
- Inhibition of Inflammatory Pathways : The compound modulates key inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation.
- Oxidative Stress Reduction : It enhances the activity of endogenous antioxidant enzymes, providing cellular protection against oxidative damage.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound in vitro:
Study | Findings | Reference |
---|---|---|
Study 1 | Showed significant inhibition of nitric oxide production in macrophages | |
Study 2 | Demonstrated antioxidant activity through DPPH radical scavenging assay | |
Study 3 | Induced apoptosis in human cancer cell lines via caspase activation |
In Vivo Studies
In vivo investigations have further supported the potential health benefits of this compound:
- Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions.
- Antioxidant Protection : Mice administered with the compound showed lower levels of oxidative stress markers compared to controls.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds known for their biological activities. Here is a comparison table highlighting some of these compounds:
Compound Name | CAS Number | Biological Activity |
---|---|---|
Pseudoaspidin | 478-28-4 | Anti-inflammatory |
Albaspidin AA | 3570-40-9 | Antioxidant |
Dryocrassin ABBA | 12777-70-7 | Antiviral and anticancer effects |
Properties
IUPAC Name |
1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O8/c1-8(20)16-14(26-3)6-12(22)10(18(16)24)5-11-13(23)7-15(27-4)17(9(2)21)19(11)25/h6-7,22-25H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVGKVXFMMUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)CC2=C(C(=C(C=C2O)OC)C(=O)C)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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